molecular formula C18H30O5 B156192 2,3-dinor Prostaglandin E1 CAS No. 7046-40-4

2,3-dinor Prostaglandin E1

Cat. No. B156192
CAS RN: 7046-40-4
M. Wt: 326.4 g/mol
InChI Key: GTUGBRJEKVKOKQ-LRSAKWJDSA-N
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Description

2,3-dinor Prostaglandin E1 is a metabolite of Prostaglandin E1 (PGE1), which is not directly discussed in the provided papers. However, the papers do provide insights into the synthesis and effects of related prostaglandins, such as Prostaglandin E2 (PGE2) and the urinary metabolites of Prostaglandin I2 (PGI2). Prostaglandins are a group of physiologically active lipid compounds having diverse hormone-like effects in animals. PGE2, for instance, has been shown to stimulate collagen and non-collagen protein synthesis in osteoblastic cells, which suggests its role in bone formation .

Synthesis Analysis

The synthesis of prostaglandins can be complex. For example, PGE2 synthesis involves a two-step sequence starting with the preparation of ketol via vinylpalladation of 4-cyclopentene-1,3-diol, followed by regio- and stereoselective alkylation . Although the synthesis of 2,3-dinor Prostaglandin E1 is not explicitly described, the methods used for PGE2 could potentially be adapted for its synthesis, considering the structural similarities among prostaglandins.

Molecular Structure Analysis

The molecular structure of prostaglandins typically includes a cyclopentane ring and varies by the functional groups attached to this core structure. The specific structure of 2,3-dinor Prostaglandin E1 is not provided, but it would be expected to have modifications on the prostaglandin backbone, possibly involving the removal of two carbon atoms from the chain, as suggested by the "dinor" nomenclature .

Chemical Reactions Analysis

Prostaglandins are known to participate in various chemical reactions in the body. For instance, PGE2 has been shown to enhance protein synthesis, including collagen, in osteoblasts, which is a chemical reaction that contributes to bone formation . The chemical reactions involving 2,3-dinor Prostaglandin E1 would likely be related to its role as a metabolite and its interactions with specific enzymes and receptors in the body.

Physical and Chemical Properties Analysis

The physical and chemical properties of prostaglandins can be influenced by their molecular structure. For example, the presence of different functional groups can affect their solubility, stability, and reactivity. The prostaglandin synthesis process often involves intermediates that are sensitive to the conditions of the reaction, such as the presence of glutathione, which is required for the activity of prostaglandin E synthase . The specific properties of 2,3-dinor Prostaglandin E1 would depend on its exact structure, which is not detailed in the provided papers.

Relevant Case Studies

The papers provided do not include case studies on 2,3-dinor Prostaglandin E1. However, there is a mention of a noninvasive approach to studying prostaglandin I2 synthesis in humans by measuring urinary metabolites, which could be relevant for understanding the metabolism and physiological role of 2,3-dinor Prostaglandin E1 in the body .

Scientific Research Applications

Role in Labor Induction

Prostaglandin E2 (dinoprostone) is commonly used for labor induction, but its effectiveness varies among individuals. This variation may be linked to differences in the expression of prostaglandin E receptors (EP1-4) in the uterine cervix and myometrium. Research has shown that EP1 mRNA is upregulated in the cervical tissue of women who do not respond to dinoprostone induction. Furthermore, in the myometrium, higher levels of EP3 mRNA are observed in women treated with dinoprostone, suggesting that dinoprostone may regulate the EP3 gene at the transcriptional level (Konopka et al., 2015).

Metabolism in Peroxisomes

Peroxisomes in rat liver cells can chain-shorten prostaglandin E2 to dinor-metabolites, indicating that peroxisomal chain-shortening of prostaglandins is a beta-oxidation reaction. This process also involves the formation of intermediates with extra double bonds, such as 2,3-dehydroprostaglandin F2 alpha (Diczfalusy & Alexson, 1990).

Formation in Plants

α-Linolenic acid can undergo oxidation, resulting in dinor isoprostanes E1. These compounds are formed in plants through pathways similar to those in animals, leading to prostaglandin-like compounds derived from polyunsaturated fatty acids. This raises the possibility of biological activities of dinor isoprostanes in plants, analogous to their C20 congeners in mammals (Parchmann & Mueller, 1998).

Binding to Human Serum Proteins

Prostaglandins, including E1 (alprostadil) and E2 (dinoprostone), exhibit significant binding to human serum proteins like albumin and alpha-globulin IV-4. This binding plays a role in their pharmacokinetics and bioavailability in the human body (Judis, 1981).

Impact on Cardiovascular and Inflammatory Diseases

Prostaglandin D2 metabolites, including tetranor PGDM and 2,3-dinor-11β-PGF2α, have been studied in relation to cardiovascular and inflammatory diseases. Their biosynthesis reflects COX (cyclooxygenase) product formation in vivo, providing insights into their roles in disease processes and treatment effects (Song et al., 2008).

Safety And Hazards

No special precautions are necessary if used correctly. Avoid breathing dust/fume/gas/mist/vapours/spray. Avoid prolonged or repeated exposure. Keep away from sources of ignition. Take precautionary measures against static discharge .

Future Directions

While there is a lack of specific future directions for 2,3-dinor Prostaglandin E1, it’s worth noting that PGE1 and its derivatives have been widely studied for their potential therapeutic applications in various medical fields .

properties

IUPAC Name

5-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O5/c1-2-3-4-7-13(19)10-11-15-14(16(20)12-17(15)21)8-5-6-9-18(22)23/h10-11,13-15,17,19,21H,2-9,12H2,1H3,(H,22,23)/b11-10+/t13-,14+,15+,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTUGBRJEKVKOKQ-LRSAKWJDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(=O)C1CCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dinor Prostaglandin E1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
RY Eagar - 2016 - etd.library.emory.edu
Background: Approximately 35% of American adults currently suffer from obesity, which is known to cause numerous negative health outcomes, including type 2 diabetes and …
Number of citations: 2 etd.library.emory.edu
R Fan, C Peng, X Zhang, D Qiu, G Mao… - Food Science & …, 2020 - Wiley Online Library
In this study, the non‐targeted large‐scale plant metabolomics (UPLC‐Q‐Orbitrap‐MS) was performed for the comparison of chemical profiling of the leaves, barks, flowers, peels, pulps…
Number of citations: 16 onlinelibrary.wiley.com
Y Jiang, T Zhan, M Wang, Y Duan, X Wu… - Annals of …, 2023 - ncbi.nlm.nih.gov
Background Tourette syndrome (TS) is a complex neurodevelopmental disorder characterized by vocal and motor tics. Recurrent respiratory tract infection (RRTI), a commonly occurring …
Number of citations: 5 www.ncbi.nlm.nih.gov
ZU Argon, VU Celenk, ZP Gumus - Cold pressed oils, 2020 - Elsevier
Grape (Vitis vinifera) seeds are obtained from juice or wine production as by-products and considered an environmentally friendly value-added product. The oil from Vitis vinifera seeds …
Number of citations: 12 www.sciencedirect.com
I Sofrenić, J Ljujić, K Simić, S Ivanović… - Journal of the Serbian …, 2021 - shd-pub.org.rs
The objective of this study was to test four-dimensional LC-ESI-MS/MS chromatography in analysis of complex mixture such as ethanol extracts of different propolis samples. In total …
Number of citations: 3 shd-pub.org.rs
S Jeremić, A Ćirić, M Soković, B Anđelković - researchgate.net
E. coli and E. cloacae bacterial strains and compared with broad-spectrum antibiotics streptomycin and ampicillin. Anti-quorum sensing activity was performed on P. aeruginosa by …
Number of citations: 0 www.researchgate.net
W Michelon, MLB da Silva, A Matthiensen, E Silva… - Chemosphere, 2021 - Elsevier
Studies on the antimicrobial effects of microalgae extracts are commonly reported using algae biomass grown in sterile synthetic mineral medium and controlled laboratory conditions. …
Number of citations: 10 www.sciencedirect.com
W Michelon - 2021 - repositorio.ufsc.br
The removal of pollutants from wastewater using microalgae-based processes has gained considerable attention, due to its efficiency in the treatment and potential generation of …
Number of citations: 0 repositorio.ufsc.br
X Lin, N Zhang, Y Zhang, Y Zhao, W Liu, W Zhang… - Authorea …, 2021 - authorea.com
Hydrogen sulphide (H2S), as a new gas signal molecule, participates in the regulation of a variety of abiotic stresses in plants. However, it was unclear how H2S and rhizobia can …
Number of citations: 2 www.authorea.com
XY Lin, NN Zhang, BH Yao, X Zhang… - Plant, Cell & …, 2022 - Wiley Online Library
Hydrogen sulphide (H 2 S), a new gas signal molecule, participates in the regulation of various abiotic stresses in plants. However, how the tandem working of H 2 S and rhizobia affects …
Number of citations: 8 onlinelibrary.wiley.com

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